molecular formula C12H14N2OS2 B12744849 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- CAS No. 132605-22-2

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo-

Cat. No.: B12744849
CAS No.: 132605-22-2
M. Wt: 266.4 g/mol
InChI Key: YSDRJLBUZYNTSJ-UHFFFAOYSA-N
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Description

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- is a complex heterocyclic compound. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused ring system combining cycloheptane, thieno, and pyrimidine rings, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with appropriate cycloheptane derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- involves its interaction with specific molecular targets. For instance, as an AKT1 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- apart is its unique fused ring system, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.

Properties

CAS No.

132605-22-2

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

4-methyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C12H14N2OS2/c1-14-11(15)9-7-5-3-2-4-6-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16)

InChI Key

YSDRJLBUZYNTSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3

Origin of Product

United States

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